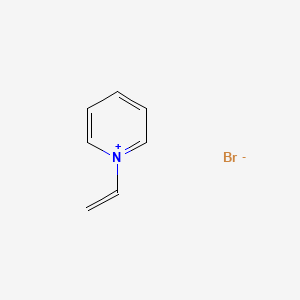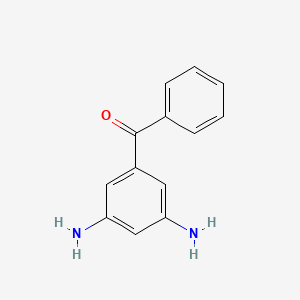
(3,5-Diaminophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring and a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)(phenyl)methanone typically involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: (3,5-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3,5-dinitrophenyl)(phenyl)methanone.
Reduction: Formation of (3,5-diaminophenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3,5-Diaminophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3,5-Diaminophenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the synthesis of cell wall proteins in Mycobacterium tuberculosis by binding to the active site of the enzyme pantothenate synthetase . This binding disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
- (3,4-Diaminophenyl)(phenyl)methanone
- (3-Aminophenyl)(phenyl)methanone
- (3,5-Dinitrophenyl)(phenyl)methanone
Comparison: (3,5-Diaminophenyl)(phenyl)methanone is unique due to the presence of two amino groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to (3,4-Diaminophenyl)(phenyl)methanone, the 3,5-isomer may exhibit different steric and electronic properties, leading to variations in its reactivity and interactions with biological targets. The presence of amino groups also distinguishes it from (3,5-Dinitrophenyl)(phenyl)methanone, which contains nitro groups instead.
Properties
CAS No. |
51441-03-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(3,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI Key |
HUCYRCXEUARBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
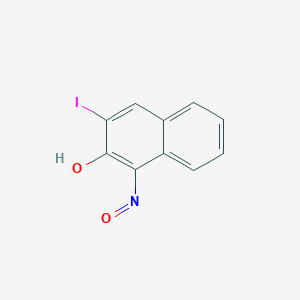
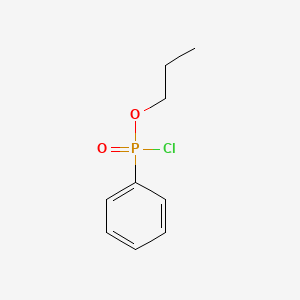

![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
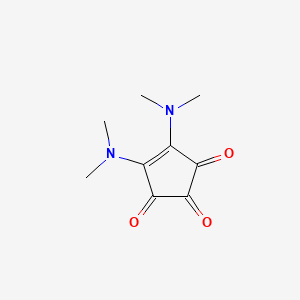

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
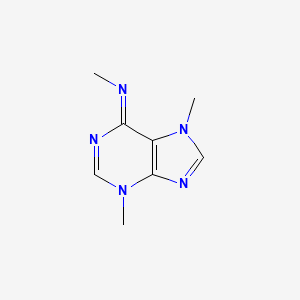
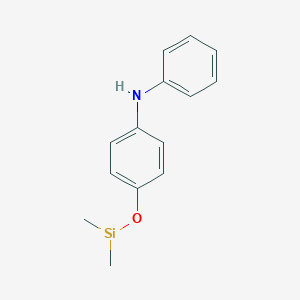
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
